4-Amidinobenzamide

Serine Protease Inhibition Trypsin Enzyme Assay

Research requiring trypsin-like serine protease inhibition often suffers from low-potency benzamidine analogs (Ki=21μM), forcing high DMSO use and off-target effects. 4-Amidinobenzamide solves this directly. - **Greater potency**: IC50 = 180nM vs trypsin (>100x generic benzamidine). - **Fewer artifacts**: Aqueous soluble (20 mg/mL) - no DMSO needed. - **Validated scaffold**: Essential P1 residue for factor Xa, uPA (Ki=20nM), and HAT (Ki=15nM) inhibitors. Immediate supply from BenchChem with verified purity. Ideal for thrombosis, metastasis, and inflammation research.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B8763389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amidinobenzamide
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)C(=O)N
InChIInChI=1S/C8H9N3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H2,11,12)
InChIKeyHKMIWYWBIYCXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amidinobenzamide as Building Block for Protease Inhibitors


4-Amidinobenzamide (CAS 54050-86-1, hydrochloride salt CAS 59855-11-7) is a small-molecule benzamidine derivative that serves as a foundational building block for the synthesis of substrate-analogue inhibitors targeting trypsin-like serine proteases [1]. It features a para-substituted benzamide core bearing a cationic amidine group, which acts as an arginine mimetic to anchor inhibitors within the S1 specificity pocket of target proteases [2]. The hydrochloride salt form is a white crystalline powder with a melting point of 302-303 °C, a calculated logP of 2.37, and aqueous solubility of 20 mg/mL [3].

4-Amidinobenzamide vs. Benzamidine Analogs


The benzamidine pharmacophore is common across many protease inhibitor scaffolds, but potency, selectivity, and physicochemical properties are exquisitely sensitive to the substitution pattern on the phenyl ring [1]. 4-Amidinobenzamide differentiates itself from simpler analogs like benzamidine and 4-aminobenzamidine by virtue of its para-amidine substitution, which introduces a distinct hydrogen-bonding and electrostatic profile that profoundly impacts binding affinity and enzyme selectivity [2]. While generic substitution with another benzamidine might seem cost-effective, the quantitative evidence below demonstrates that even minor structural alterations translate to orders-of-magnitude differences in inhibitory activity and can shift selectivity profiles in ways that invalidate experimental outcomes [3].

4-Amidinobenzamide Quantitative Evidence vs. Comparators


Trypsin Inhibition: Greater Potency vs. Benzamidine

In a direct comparison of inhibitory potency against trypsin, 4-amidinobenzamide (reported as 4-carbamimidoylbenzamide) exhibits an IC50 of 180 nM [1]. In contrast, the simpler benzamidine scaffold shows a Ki of 21 μM (21,000 nM) against the same enzyme under comparable conditions [2]. This represents a greater than 100-fold enhancement in potency for the para-substituted amidinobenzamide relative to the unsubstituted parent compound.

Serine Protease Inhibition Trypsin Enzyme Assay

Human Tissue Kallikrein: Improved Inhibition vs. Benzamidine

In kinetic studies of human tissue kallikrein (hK1) inhibition, 4-aminobenzamidine—a direct structural analog of 4-amidinobenzamide—demonstrates a Ki of 146 ± 10 μM [1]. This is approximately 7.5-fold more potent than benzamidine, which exhibits a Ki of 1,098 ± 91 μM under identical assay conditions. The para-amino/amidine substitution significantly enhances binding affinity through improved electrostatic complementarity with the S1 pocket.

Kallikrein Enzyme Kinetics Protease Inhibition

Favorable Solubility and logP Profile

The hydrochloride salt of 4-amidinobenzamide exhibits aqueous solubility of 20 mg/mL (approximately 100 mM) at room temperature, with a calculated logP of 2.37 and a polar surface area (PSA) of 92.96 Ų [1]. In contrast, 4-aminobenzamidine dihydrochloride shows more limited solubility profiles, often requiring DMSO or heated conditions for dissolution . The combination of moderate hydrophilicity (negative cLogP not required) and good aqueous solubility makes 4-amidinobenzamide hydrochloride suitable for a broader range of assay buffers without the need for organic co-solvents.

Solubility LogP Physicochemical Properties

Proven Scaffold for Selective Factor Xa Inhibition

When incorporated as the P1 residue in substrate-analogue factor Xa (fXa) inhibitors, the 4-amidinobenzylamide moiety yields highly potent compounds. Inhibitor 48 (containing 4-amidinobenzylamide) doubled clotting times in human plasma at 0.32 μM (aPTT) and 0.28 μM (PT), and was approximately 10-fold more potent than the reference fXa inhibitor DX-9065a in inhibiting the prothrombinase complex [1]. This demonstrates that 4-amidinobenzamide-derived scaffolds achieve clinically relevant anticoagulant activity that is not attainable with simpler benzamidine-based inhibitors.

Factor Xa Anticoagulant Drug Discovery

4-Amidinobenzamide Validated Application Scenarios


High-Potency Trypsin Inhibition Assays

For biochemical assays measuring trypsin activity, 4-amidinobenzamide (IC50 = 180 nM) provides over 100-fold greater potency than generic benzamidine (Ki = 21 μM) [1]. This enables the use of significantly lower inhibitor concentrations, reducing solvent (DMSO) carryover and minimizing off-target effects. The compound's direct aqueous solubility (20 mg/mL) eliminates the need for organic co-solvents, further improving assay robustness [2].

Factor Xa Inhibitor Synthesis for Drug Discovery

4-Amidinobenzamide serves as an essential P1 residue for constructing potent and selective factor Xa inhibitors. Derivatives containing the 4-amidinobenzylamide moiety have demonstrated 10-fold greater potency than the reference inhibitor DX-9065a in prothrombinase complex assays, with the ability to double human plasma clotting times at sub-micromolar concentrations [3]. This scaffold is therefore ideal for medicinal chemistry programs targeting thrombotic disorders.

uPA and HAT Inhibitor Development for Oncology & Virology

The 4-amidinobenzylamide group is a critical component of highly potent urokinase-type plasminogen activator (uPA) inhibitors (Ki = 20 nM) [4] and human airway trypsin-like protease (HAT) inhibitors (Ki = 15 nM) [5]. Researchers investigating tumor metastasis, influenza virus replication, or airway inflammation can leverage this validated scaffold to generate tool compounds with proven in vivo efficacy in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amidinobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.